molecular formula C16H22O5 B2593903 4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde CAS No. 1808640-85-8

4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde

Cat. No.: B2593903
CAS No.: 1808640-85-8
M. Wt: 294.347
InChI Key: WTMXKYPJLNMBCT-UHFFFAOYSA-N
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Description

4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde is an organic compound with a complex structure that includes a methoxy group, a benzaldehyde moiety, and an oxan-2-yloxypropoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-methoxybenzaldehyde with 3-chloropropyl oxane-2-olate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development. Its derivatives may exhibit pharmacological activities that are beneficial in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The methoxy and oxan-2-yloxypropoxy groups may influence the compound’s solubility and membrane permeability, impacting its bioavailability and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the oxan-2-yloxypropoxy side chain differentiates it from other similar compounds, potentially leading to unique reactivity and applications .

Properties

IUPAC Name

4-methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-18-14-7-6-13(12-17)11-15(14)19-9-4-10-21-16-5-2-3-8-20-16/h6-7,11-12,16H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMXKYPJLNMBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCCOC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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